IACS-10759

OXPHOS Complex I Cancer Metabolism

IACS-10759 (IACS-010759) is the clinically validated, orally bioavailable OXPHOS complex I inhibitor with a unique binding site distinct from all known quinone-site inhibitors, including rotenone. With unmatched potency (IC₅₀ < 10 nM), it is the definitive research tool for AML, TNBC, and brain cancers where OXPHOS dependency is documented. Its well-characterized clinical toxicities—elevated blood lactate, lactic acidosis, peripheral neuropathy—make it the reference compound for OXPHOS adverse event studies and metabolic co-targeting with venetoclax or CDK4/6 inhibitors. Procure the chemically defined tool of record.

Molecular Formula C17H18Cl2O4
Molecular Weight
Cat. No. B1191776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIACS-10759
SynonymsIACS-10759;  IACS 10759;  IACS10759.; Unknown
Molecular FormulaC17H18Cl2O4
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

IACS-10759 for Procurement: A Potent Complex I OXPHOS Inhibitor with Extensive Preclinical Characterization


IACS-10759, also known as IACS-010759, is a highly potent small-molecule inhibitor of mitochondrial complex I (NADH-ubiquinone oxidoreductase) of the oxidative phosphorylation (OXPHOS) pathway [1]. Developed at MD Anderson Cancer Center, it is an orally bioavailable agent that has advanced to human clinical trials and is primarily utilized in research focused on acute myeloid leukemia (AML), brain cancers, and solid tumors with defined metabolic vulnerabilities [2]. It is commonly sourced as the hydrochloride salt for enhanced stability and solubility in DMSO .

IACS-10759 Selection Rationale: Why Not All Complex I Inhibitors Are Interchangeable


Generic substitution of IACS-10759 with another complex I inhibitor is not scientifically valid due to critical differences in binding mechanism, potency, and clinical translation. While compounds like metformin or rotenone also target complex I, their pharmacodynamics and toxicity profiles are vastly different [1]. IACS-10759 demonstrates a unique binding site on complex I distinct from all other known quinone-site inhibitors, which contributes to its exceptional potency but also its narrow therapeutic index observed in clinical trials [2]. Therefore, for studies requiring precise inhibition of OXPHOS in specific cancer models, or for investigating the mechanisms of on-target neurotoxicity, IACS-10759 is the chemically and biologically defined tool of record. The quantitative evidence below substantiates these key differentiators.

IACS-10759: A Quantitative, Comparator-Focused Evidence Guide for Scientific Procurement


IACS-10759 vs. Metformin: A 3-Order of Magnitude Difference in Complex I Potency

IACS-10759 exhibits a profound increase in complex I inhibitory potency compared to metformin, a widely used clinical agent with known complex I activity. While metformin is a mild inhibitor, IACS-10759 operates in the low nanomolar range, representing a difference of several orders of magnitude [1]. This potency is a defining feature for research requiring complete, on-target OXPHOS inhibition. In isolated mitochondria, IACS-10759 inhibits ATP production and oxygen consumption at single-digit nanomolar concentrations [2].

OXPHOS Complex I Cancer Metabolism

IACS-10759 vs. Rotenone: A Distinct Binding Mechanism Reduces Off-Target Quinone-Site Toxicity

Unlike conventional quinone-site inhibitors like piericidin and acetogenins, IACS-10759 binds to a unique location on complex I that is distinct from all other known inhibitors of this enzyme [1]. This unique mechanism of action was hypothesized based on its lack of significant cytotoxicity in normal cells at tolerated doses, a stark contrast to conventional quinone-site inhibitors which exhibit high toxicity [1]. The binding location involves Asp160 in the 49-kDa subunit, a site not targeted by other inhibitors [2].

OXPHOS Complex I Binding Mechanism

IACS-10759 vs. BAY87-2243 and ASP4132: Differential In Vivo Efficacy in AML Models Despite Clinical Failure

In an orthotopic xenograft model of AML, treatment with IACS-10759 extended median survival by over 50 days compared to vehicle control [1]. This robust preclinical efficacy was a key driver for its advancement into phase I clinical trials. In contrast, while other potent complex I inhibitors like BAY87-2243 and ASP4132 also showed preclinical promise, they and IACS-10759 all failed in the clinic due to dose-limiting toxicities [2]. Therefore, IACS-10759 serves as a critical benchmark compound for investigating the mechanisms of both OXPHOS dependency and complex I inhibitor-related toxicity.

Acute Myeloid Leukemia OXPHOS In Vivo Efficacy

IACS-10759 vs. Atovaquone: A Narrow Therapeutic Window Characterized by Dose-Limiting Neurotoxicity

In phase I clinical trials (NCT02882321, n=17; NCT03291938, n=23), IACS-10759 demonstrated a narrow therapeutic index with dose-limiting toxicities including elevated blood lactate, lactic acidosis, and peripheral neuropathy, leading to trial termination [1]. This is in stark contrast to moderate OXPHOS inhibitors like atovaquone, which target complex III and have established safety profiles with lower relapse rates in retrospective AML analyses [2]. The potent on-target inhibition by IACS-10759, which operates in the nanomolar range similar to toxins like rotenone, is likely responsible for this toxicity [2].

Clinical Toxicity OXPHOS Therapeutic Window

IACS-10759 Synergizes with Venetoclax in AML Xenografts: Superior Combination Efficacy

In an AML cell line-derived xenograft mouse model (MV4-11), the combination of IACS-10759 with the BCL-2 inhibitor venetoclax demonstrated enhanced in vivo efficacy compared to either single agent [1]. This synergistic effect highlights a specific combination strategy that may be exploited to overcome resistance mechanisms. This differentiates IACS-10759 from other complex I inhibitors for which such combination data may be less well-established.

Acute Myeloid Leukemia Combination Therapy OXPHOS

Recommended Research and Preclinical Applications for IACS-10759 Procurement


Investigating OXPHOS Dependency in Acute Myeloid Leukemia (AML) and Solid Tumors

IACS-10759 is optimally employed in AML research, where it robustly inhibits OXPHOS, extends survival in orthotopic xenograft models, and synergizes with agents like venetoclax [1]. For solid tumors, its use is validated in patient-derived xenografts of triple-negative breast cancer (TNBC) and in models of ibrutinib-resistant mantle cell lymphoma, where it demonstrates marked growth inhibition [2]. Procurement should prioritize studies in these cancer types where OXPHOS dependency is well-documented.

Mechanistic Studies of Complex I Inhibition and On-Target Toxicity

Given its unique binding mechanism distinct from rotenone and other quinone-site inhibitors, IACS-10759 is an indispensable tool for studying the specific downstream effects of complex I inhibition [3]. Furthermore, its well-characterized clinical toxicities—elevated blood lactate, lactic acidosis, and peripheral neuropathy—make it a critical reference compound for research into the pathophysiology of OXPHOS inhibitor-related adverse events and for developing strategies to mitigate such toxicities [4].

Benchmarking OXPHOS Inhibition in Preclinical Combination Therapy Studies

IACS-10759 serves as a potent and orally bioavailable benchmark for evaluating combination therapies. Its demonstrated synergy with glycolysis inhibitors and CDK4/6 inhibitors (e.g., palbociclib) in TNBC models makes it suitable for studies exploring metabolic co-targeting strategies [2]. Its use in combination with venetoclax in AML xenografts provides a validated model for studying mechanisms of synergy and resistance [1].

Metabolic Reprogramming and Biomarker Discovery

The profound metabolic shift from OXPHOS to glycolysis induced by IACS-10759, as evidenced by increased lactate production in vitro and in vivo, makes it an ideal agent for studying metabolic reprogramming in cancer cells [4]. This property can be leveraged to identify and validate biomarkers of response or resistance to OXPHOS inhibition across various cancer types, informing patient selection strategies in future clinical development of next-generation compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for IACS-10759

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.